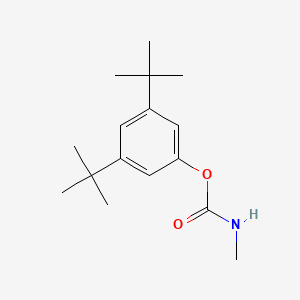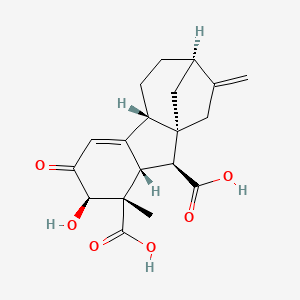
Gibberellin A34-catabolite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gibberellin A34-catabolite is a C19-gibberellin.
Applications De Recherche Scientifique
Identification in Plant Species
Gibberellin A34-catabolite, a metabolite in the gibberellin biosynthetic pathway, has been identified in various plant species. In the cucurbit Sechium edule, it was found alongside other gibberellins, indicating its widespread distribution in plant species (Albone et al., 1984).
Metabolism and Localization in Seeds
Research on Pisum sativum (pea) has shown that gibberellin A34-catabolite is a product of GA metabolism in seeds, suggesting its role in seed development and maturation (Sponsel, 1983).
Role in GA Biosynthetic Pathway
Studies have identified gibberellin A34-catabolite in the shoots and seed coats of peas, further elucidating its role in the GA biosynthetic pathway (Zhu & Davies, 1991).
Analysis in Various Plant Tissues
The presence of gibberellin A34-catabolite has been analyzed in different tissues of plants like Populus species, providing insights into the distribution and role of gibberellins in plant growth and development (Pearce et al., 2002).
Insights into GA Deactivation
Gibberellin A34-catabolite serves as an important indicator of gibberellin deactivation processes in plants, as observed in various studies on the metabolism of gibberellins (Thomas et al., 1999).
Transport and Effect on Plant Growth
The role of gibberellin A34-catabolite in the transport of gibberellins within plants, as well as its influence on plant growth, has been explored, providing crucial insights into plant physiology and growth regulation (Proebsting et al., 1992).
Gibberellin Receptor Interaction
Studies have also looked at how gibberellin A34-catabolite and other gibberellins interact with their receptors, enhancing our understanding of the molecular mechanisms of hormone signaling in plants (Shimada et al., 2008).
Homeostatic Regulation in Plants
Research has shown that gibberellin A34-catabolite is involved in the homeostatic regulation of biologically active gibberellins in plants like rice, indicating its role in maintaining growth balance (Sakai et al., 2003).
Genetic Regulation of GA Deactivation
Gibberellin A34-catabolite plays a role in the genetic regulation of GA deactivation in plants such as Pisum sativum, highlighting its importance in genetic studies of plant development (Ross et al., 1995).
Propriétés
Nom du produit |
Gibberellin A34-catabolite |
|---|---|
Formule moléculaire |
C19H22O6 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
(1R,2S,3S,4S,5R,9R,12R)-5-hydroxy-4-methyl-13-methylidene-6-oxotetracyclo[10.2.1.01,9.03,8]pentadec-7-ene-2,4-dicarboxylic acid |
InChI |
InChI=1S/C19H22O6/c1-8-6-19-7-9(8)3-4-11(19)10-5-12(20)15(21)18(2,17(24)25)13(10)14(19)16(22)23/h5,9,11,13-15,21H,1,3-4,6-7H2,2H3,(H,22,23)(H,24,25)/t9-,11+,13-,14-,15+,18+,19+/m1/s1 |
Clé InChI |
ZHUFJGRQVHLFRM-ONBGMUNTSA-N |
SMILES isomérique |
C[C@@]1([C@H]2[C@@H]([C@@]34C[C@@H](CC[C@H]3C2=CC(=O)[C@@H]1O)C(=C)C4)C(=O)O)C(=O)O |
SMILES |
CC1(C2C(C34CC(CCC3C2=CC(=O)C1O)C(=C)C4)C(=O)O)C(=O)O |
SMILES canonique |
CC1(C2C(C34CC(CCC3C2=CC(=O)C1O)C(=C)C4)C(=O)O)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




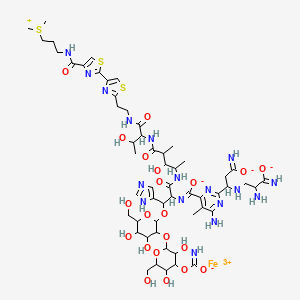
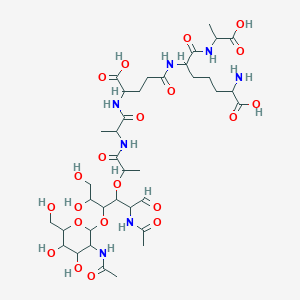
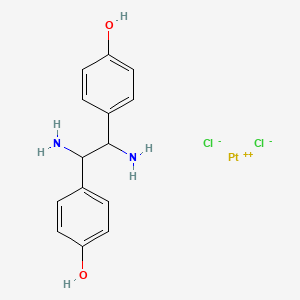
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dimethyl phosphate](/img/structure/B1200019.png)






